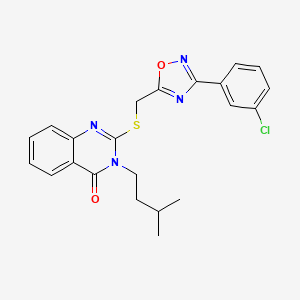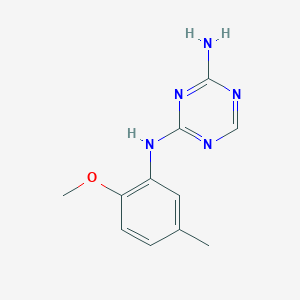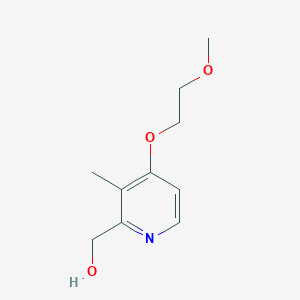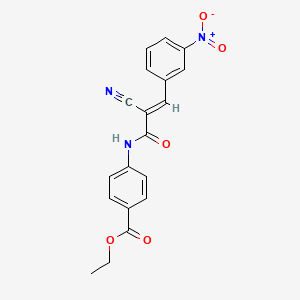
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, commonly known as DCP, is a pyranocarboxamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCP is a synthetic compound that was first synthesized in the early 2000s and has since been extensively studied for its biological and chemical properties.
Scientific Research Applications
Heterocyclic Chemistry and Catalysis
In heterocyclic chemistry, the synthesis of pyrano[3,2-c]chromene derivatives, which are structurally related to N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, involves innovative catalytic processes. Jadhav et al. (2018) demonstrated an eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide using polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a catalyst. This method highlights the significance of such compounds in organic synthesis, offering advantages like shorter reaction times and excellent yields, and underlines the versatility of pyrano compounds in chemical transformations (Jadhav et al., 2018).
Crystallography and Structural Analysis
The structural aspects of chromene derivatives are critical in understanding their chemical behavior and potential applications. Reis et al. (2013) investigated the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, focusing on the conformations and molecular interactions. Understanding the molecular structures and polymorphisms of such compounds provides valuable insights into their reactivity and potential applications in various scientific fields, including materials science and pharmacology (Reis et al., 2013).
Mechanism of Action
Mode of Action
It is known that similar compounds, such as propanil, inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This suggests that N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide might interact with its targets in a similar manner, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect photosynthetic pathways in plants .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been shown to inhibit photosynthesis in plants, which could suggest potential effects of this compound .
Action Environment
It is known that similar compounds can persist in soil and aquatic environments .
Biochemical Analysis
Biochemical Properties
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain oxidase enzymes, which are crucial for electron transfer processes in cells . The compound’s interaction with these enzymes can lead to alterations in cellular respiration and energy production. Additionally, this compound can bind to specific proteins, affecting their structure and function, which may result in changes in cellular signaling pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity or altering their conformation, which affects their function . For instance, it has been shown to inhibit the activity of certain oxidase enzymes, leading to a decrease in electron transfer and energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, it has been shown to inhibit certain oxidase enzymes, leading to alterations in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding to proteins can influence the compound’s distribution within tissues, leading to variations in its concentration and activity in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect energy production . Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-20-13-7-21-12(6-11(13)18)14(19)17-8-3-4-9(15)10(16)5-8/h3-7H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXEISKXQIJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638336.png)

![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2638340.png)
![1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638341.png)

![tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2638346.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2638348.png)
![tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B2638350.png)




